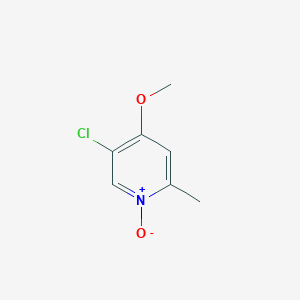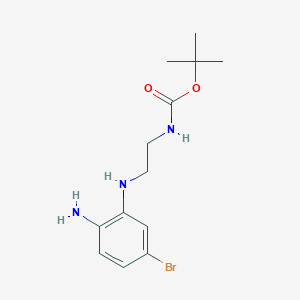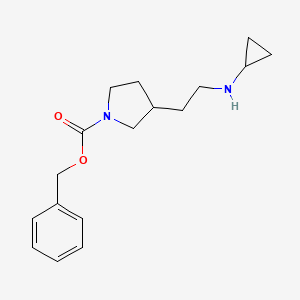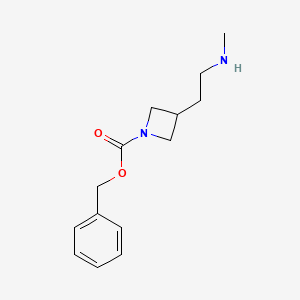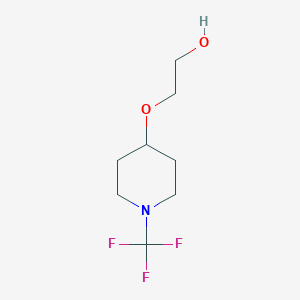
2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanol is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanol typically involves the reaction of 1-(trifluoromethyl)piperidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperidine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a piperidine derivative with a reduced trifluoromethyl group.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industry: It is utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.
作用機序
The mechanism of action of 2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanol involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 1-(Trifluoromethyl)piperidine
- 2-(Trifluoromethyl)piperidine
- 4-(Trifluoromethyl)piperidine
Uniqueness
2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanol is unique due to the presence of both a trifluoromethyl group and an ethoxy group, which confer distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications compared to other piperidine derivatives.
特性
IUPAC Name |
2-[1-(trifluoromethyl)piperidin-4-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c9-8(10,11)12-3-1-7(2-4-12)14-6-5-13/h7,13H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFINFSYOIKLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

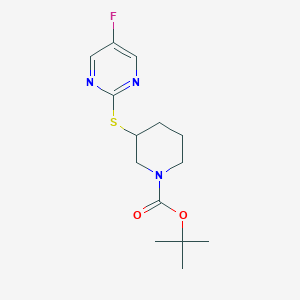
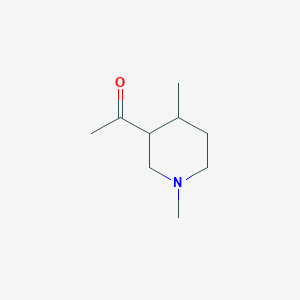
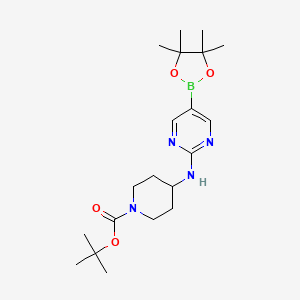
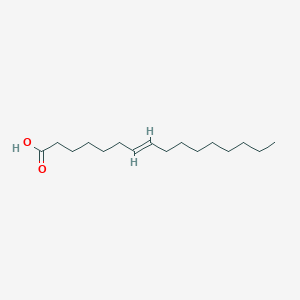
![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)
